
Benzenedicarboxylic acid, bromochloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenedicarboxylic acid, bromochloro- is a derivative of benzenedicarboxylic acid, which is a group of chemical compounds that are dicarboxylic derivatives of benzene. These compounds are characterized by the presence of two carboxyl groups attached to a benzene ring. The bromochloro- derivative specifically has both bromine and chlorine atoms attached to the benzene ring, making it a unique compound with distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of benzenedicarboxylic acid, bromochloro- typically involves the bromination and chlorination of benzenedicarboxylic acid. The process can be carried out through electrophilic aromatic substitution reactions where bromine and chlorine are introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride (FeCl3) or iron(III) bromide (FeBr3). The reaction conditions often include controlled temperatures and the use of solvents like acetic acid to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of benzenedicarboxylic acid, bromochloro- may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenedicarboxylic acid, bromochloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzenedicarboxylic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can remove the bromine and chlorine atoms, converting the compound back to benzenedicarboxylic acid.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used to substitute the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenedicarboxylic acid derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzenedicarboxylic acid compounds.
Wissenschaftliche Forschungsanwendungen
Benzenedicarboxylic acid, bromochloro- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of benzenedicarboxylic acid, bromochloro- involves its interaction with molecular targets and pathways within biological systems. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects or biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
Benzenedicarboxylic acid, bromochloro- is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This dual halogenation imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to its non-halogenated counterparts, this compound offers unique opportunities for chemical synthesis and research applications.
Eigenschaften
CAS-Nummer |
110471-66-4 |
|---|---|
Molekularformel |
C8H4BrClO4 |
Molekulargewicht |
279.47 g/mol |
IUPAC-Name |
4-bromo-3-chlorophthalic acid |
InChI |
InChI=1S/C8H4BrClO4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI-Schlüssel |
NWLGSHRRZJIKEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)O)C(=O)O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


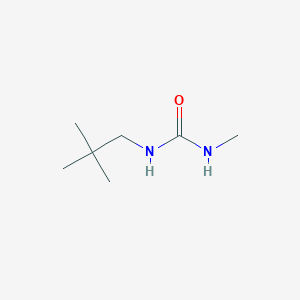
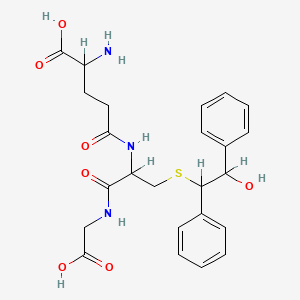
![4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione](/img/structure/B14318602.png)

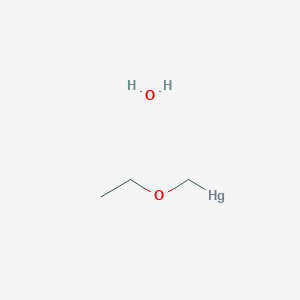
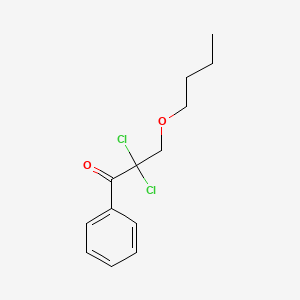
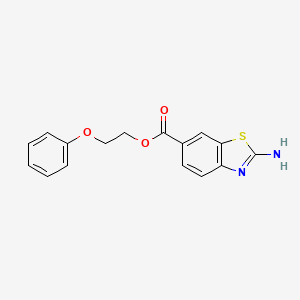

![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)

![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/structure/B14318656.png)


